Candoxatrilat

描述

This compound is a small molecule drug with a maximum clinical trial phase of II.

属性

CAS 编号 |

123122-54-3 |

|---|---|

分子式 |

C20H33NO7 |

分子量 |

399.5 g/mol |

IUPAC 名称 |

4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1 |

InChI 键 |

ACZWIDANLCXHBM-PCKAHOCUSA-N |

手性 SMILES |

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |

规范 SMILES |

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |

外观 |

Solid powder |

其他CAS编号 |

123122-54-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Candoxatrilat: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several vasoactive peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological profile of this compound. Detailed information on its mechanism of action, pharmacokinetics, and pharmacodynamics is presented, supported by data from preclinical and clinical investigations. This document also includes illustrative diagrams of relevant signaling pathways and outlines key experimental methodologies to facilitate further research and development in this area.

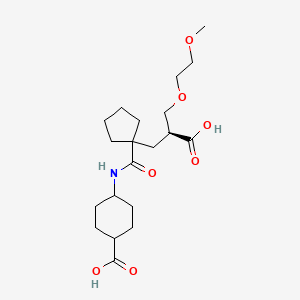

Chemical Structure and Physicochemical Properties

This compound is a dicarboxylic acid monoamide with a complex chemical structure that is central to its inhibitory activity against neutral endopeptidase.

Chemical Name (IUPAC): 4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid[1]

CAS Number: 123122-54-3[1][2][3]

Molecular Formula: C₂₀H₃₃NO₇[1][3]

Molecular Weight: 399.48 g/mol [1][3]

The structural features of this compound, including its cyclopentanecarbonyl moiety and the specific stereochemistry, are crucial for its high-affinity binding to the active site of NEP.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Source |

| Melting Point | 108.5-109.1 °C | [4] |

| Water Solubility | 0.766 mg/mL (Predicted) | [5] |

| logP | 1.47 - 1.87 (Predicted) | [5] |

| pKa (Strongest Acidic) | 4.08 - 4.32 (Predicted) | [5] |

| pKa (Strongest Basic) | 0.48 (Predicted) | [5] |

Mechanism of Action: Neutral Endopeptidase Inhibition

This compound exerts its pharmacological effects primarily through the potent and specific inhibition of neutral endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11.[1][6] NEP is a zinc-dependent metalloprotease that is widely distributed in the body, including in the kidneys, lungs, and cardiovascular tissues. It is responsible for the degradation of a variety of endogenous vasoactive peptides.

By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced physiological effects. The most clinically relevant of these peptides are the natriuretic peptides:

-

Atrial Natriuretic Peptide (ANP)

-

B-type Natriuretic Peptide (BNP)

These peptides play a crucial role in cardiovascular homeostasis by promoting vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), thereby reducing blood pressure and cardiac preload. Some evidence also suggests a dual mechanism of action for this compound, involving the inhibition of Angiotensin-Converting Enzyme (ACE), which would further contribute to its vasodilatory effects.

Signaling Pathway of NEP Inhibition

The inhibition of NEP by this compound initiates a signaling cascade that ultimately leads to beneficial cardiovascular effects. The following diagram illustrates this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Candoxatrilat as a Neprilysin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candoxatrilat, the active metabolite of the prodrug candoxatril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase.[1][2][3] Neprilysin, a zinc-dependent metalloprotease, plays a crucial role in the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]), bradykinin, and angiotensin II.[4][5][6] By inhibiting neprilysin, this compound elevates the circulating levels of these peptides, leading to beneficial cardiovascular and renal effects such as vasodilation, natriuresis, and diuresis.[1][2] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its biochemical interactions, impact on signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Neprilysin Inhibition

This compound exerts its pharmacological effects by directly binding to the active site of neprilysin, preventing the breakdown of its substrates. This inhibition leads to the potentiation of the biological effects of several key peptides involved in cardiovascular homeostasis.

Biochemical Interaction and Inhibition Kinetics

This compound is a potent and competitive inhibitor of neprilysin.[7] The competitive nature of the inhibition means that this compound binds to the same active site as the natural substrates of neprilysin. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

Table 1: Quantitative Data for this compound Inhibition of Neprilysin

| Parameter | Value | Species/Source | Reference |

| IC50 | 2.3 nM | Rat Kidney Neprilysin | [7] |

| Ki | 14 nM | Not Specified |

Note: IC50 values can vary depending on experimental conditions such as substrate concentration.

The structural basis for the binding of carboxylate inhibitors like this compound to the neprilysin active site involves coordination with the catalytic zinc ion and interactions with key amino acid residues within the S1, S1', and S2' subsites. While a crystal structure of neprilysin in complex with this compound is not publicly available, structures with other competitive inhibitors provide insights into the binding mode.

Signaling Pathways Modulated by this compound

The inhibition of neprilysin by this compound leads to the accumulation of its substrates, which in turn activates their respective downstream signaling pathways. The two most clinically relevant pathways affected are the natriuretic peptide and bradykinin signaling cascades.

Natriuretic Peptide Signaling Pathway

Increased levels of ANP and BNP, due to neprilysin inhibition, lead to the activation of the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity, and its activation results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a second messenger, then activates protein kinase G (PKG), which mediates most of the downstream effects of natriuretic peptides.

Key downstream effects of PKG activation in the cardiovascular system include:

-

Vasodilation: PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in vasodilation and a reduction in blood pressure.

-

Anti-hypertrophy and Anti-fibrosis: In cardiomyocytes and cardiac fibroblasts, PKG can counteract hypertrophic and fibrotic signaling pathways, contributing to the beneficial effects in heart failure.

Bradykinin Signaling Pathway

Bradykinin, another key substrate of neprilysin, exerts its effects through the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[8] Activation of the B2 receptor, primarily coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The downstream consequences of bradykinin B2 receptor activation in the cardiovascular system include:

-

Vasodilation: Mediated by the release of nitric oxide (NO) and prostaglandins from endothelial cells.

-

Increased Vascular Permeability: A hallmark of the inflammatory response mediated by bradykinin.

Experimental Protocols

The characterization of this compound as a neprilysin inhibitor involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This assay is commonly used to determine the IC50 of an inhibitor.

Materials:

-

Recombinant human neprilysin

-

Neprilysin substrate (e.g., a fluorogenic peptide)

-

Assay buffer (e.g., 50 mM Tris, pH 7.5)

-

This compound (or other inhibitors) at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer.

-

Dilute the recombinant neprilysin to a working concentration in assay buffer.

-

Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the various concentrations of this compound to the appropriate wells. Include a control with no inhibitor.

-

Add the diluted neprilysin to all wells except for the blank (no enzyme) control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the neprilysin substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate used (e.g., Ex/Em = 340/420 nm) for a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Inhibition Mechanism and Ki

To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic studies are performed by varying both the substrate and inhibitor concentrations.

Experimental Workflow:

-

Perform the neprilysin inhibition assay as described above.

-

Use a range of fixed concentrations of this compound.

-

For each concentration of this compound, vary the concentration of the neprilysin substrate.

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Data Interpretation (Lineweaver-Burk Plot):

-

Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts (apparent Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts (Vmax decreases).

-

Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are affected proportionally).

The Ki can then be calculated from the changes in the apparent Km or Vmax values.

Conclusion

This compound is a potent, competitive inhibitor of neprilysin, which acts by preventing the degradation of key vasoactive peptides. This mechanism leads to the enhancement of the natriuretic peptide and bradykinin signaling pathways, resulting in beneficial cardiovascular and renal effects. The in-depth understanding of its mechanism of action, supported by quantitative biochemical data and detailed experimental protocols, is crucial for the rational design and development of novel therapeutics targeting the neprilysin pathway for the management of cardiovascular diseases such as heart failure.

References

- 1. researchgate.net [researchgate.net]

- 2. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. droracle.ai [droracle.ai]

- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Early Preclinical Studies on Candoxatrilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candoxatrilat (UK-73967) is a potent inhibitor of neutral endopeptidase (NEP, neprilysin, or EC 3.4.24.11), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism of action positions this compound as a potential therapeutic agent for cardiovascular diseases such as hypertension and heart failure. This compound is the active metabolite of the orally administered prodrug, Candoxatril (UK-79,300), which is rapidly converted to this compound in vivo through ester hydrolysis.[1] This technical guide provides an in-depth overview of the early preclinical studies on this compound, focusing on its pharmacological properties, with detailed data presentation, experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Data Summary

Table 1: In Vitro NEP Inhibitory Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC50 | 2.3 nM | Rat Kidney NEP | [Source] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Systemic Availability (%) | Total Plasma Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) | Reference |

| Mouse | Oral (as Candoxatril) | 88 | 32 | 8.7 | [1] |

| Rat | Oral (as Candoxatril) | 53 | 15 | 7.2 | [1] |

| Rabbit | Oral (as Candoxatril) | 42 | 5.5 | N/A | [1] |

| Dog | Oral (as Candoxatril) | 17 | 5.8 | 2.9 | [1] |

Note: Systemic availability refers to the availability of this compound after oral administration of the prodrug Candoxatril.

Key Experimental Protocols

Protocol 1: In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting NEP activity.

Materials:

-

Recombinant or purified NEP enzyme (from rat kidney or other sources).

-

Fluorogenic NEP substrate (e.g., Dansyl-D-Ala-Gly-Phe(pNO2)-Gly).

-

This compound standard solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Microplate reader capable of fluorescence detection.

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the NEP enzyme solution to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by NEP.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NEP enzyme activity, by fitting the data to a dose-response curve.

Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the blood pressure-lowering effects of this compound in a genetic model of hypertension.

Animal Model:

-

Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, with established hypertension.

-

Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

Procedure:

-

Acclimatization: Acclimate the animals to the housing conditions and handling for at least one week before the experiment. Train the rats for the blood pressure measurement procedure to minimize stress-induced fluctuations.

-

Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of conscious rats using the tail-cuff method. This involves placing the rat in a restrainer and fitting a cuff and a sensor to its tail. The measurements should be repeated on several consecutive days to obtain stable baseline values.

-

Drug Administration: Administer this compound or its prodrug, Candoxatril, orally or via intravenous injection at various doses. A vehicle control group should be included.

-

Post-Dose Blood Pressure Monitoring: Measure SBP and HR at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Calculate the change in SBP and HR from baseline for each treatment group. Compare the effects of different doses of this compound with the vehicle control using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Measurement of Plasma Atrial Natriuretic Peptide (ANP) and Cyclic GMP (cGMP) Levels

Objective: To assess the pharmacodynamic effects of this compound by measuring the levels of ANP and its second messenger, cGMP.

Procedure:

-

Blood Sampling: Collect blood samples from the animals at baseline and at various time points after administration of this compound or vehicle. Blood should be collected into chilled tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and aprotinin) to prevent peptide degradation.

-

Plasma Separation: Centrifuge the blood samples at a low temperature (4°C) to separate the plasma.

-

ANP and cGMP Measurement:

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available RIA or ELISA kits to quantify the concentrations of ANP and cGMP in the plasma samples. These assays are based on the principle of competitive binding between the labeled and unlabeled antigen (ANP or cGMP) for a specific antibody.

-

Sample Preparation: Follow the kit manufacturer's instructions for sample preparation, which may include extraction and purification steps.

-

Standard Curve: Generate a standard curve using known concentrations of ANP or cGMP to determine the concentrations in the unknown plasma samples.

-

-

Data Analysis: Compare the plasma ANP and cGMP levels between the this compound-treated and vehicle control groups at different time points.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Antihypertensive Studies

Caption: In vivo study workflow for this compound.

Metabolic Conversion of Candoxatril to this compound

Caption: Prodrug activation of Candoxatril.

References

The Pharmacokinetics and Pharmacodynamics of Candoxatrilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the degradation of several vasoactive peptides. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, disposition, and clinical effects. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is a dicarboxylic acid monoamide that acts as a potent and specific inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11). It is the active form of the orally administered prodrug, Candoxatril. By inhibiting NEP, this compound potentiates the effects of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are involved in the regulation of blood pressure, sodium balance, and cardiovascular homeostasis. This mechanism of action has positioned this compound as a therapeutic candidate for conditions such as chronic heart failure and hypertension.

Pharmacodynamics: The Science of Action

The primary pharmacodynamic effect of this compound is the competitive inhibition of neutral endopeptidase. NEP is a zinc-dependent metalloprotease located on the surface of various cells, including those in the kidneys, lungs, and blood vessels. It is responsible for the breakdown of several endogenous vasoactive peptides.

Mechanism of Action

The inhibition of NEP by this compound leads to an increase in the circulating levels of its substrates. This includes:

-

Natriuretic Peptides (ANP, BNP): Increased levels of these peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), leading to a reduction in blood pressure and cardiac preload.

-

Bradykinin: Potentiation of this peptide can contribute to vasodilation.

-

Endothelin-1 (ET-1): NEP is also involved in the clearance of ET-1, a potent vasoconstrictor. Inhibition of NEP can lead to an increase in ET-1 levels, which may counteract some of the vasodilatory effects.

-

Angiotensin II: NEP can degrade angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and sodium retention.

The net clinical effect of this compound depends on the balance between the potentiation of vasodilatory and natriuretic peptides and the potential increase in vasoconstrictors.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Pharmacokinetics: The Body's Influence

The pharmacokinetic profile of this compound is characterized by its formation from the prodrug Candoxatril and its subsequent elimination.

Absorption and Metabolism of the Prodrug

Candoxatril is the orally administered prodrug that is rapidly absorbed and hydrolyzed by esterases in the body to form the active metabolite, this compound. This conversion is efficient and leads to the rapid appearance of this compound in the systemic circulation.

Distribution

Specific details on the volume of distribution for this compound are not extensively reported in the provided search results.

Metabolism and Excretion

This compound itself undergoes minimal metabolism and is primarily eliminated from the body through renal excretion. Its clearance is approximately equivalent to the glomerular filtration rate, indicating that it is filtered by the kidneys with little to no tubular secretion or reabsorption.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Candoxatril and this compound across different species.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Species | Total Plasma Clearance (ml/min/kg) | Renal Clearance (ml/min/kg) |

| Mouse | 32 | 8.7 |

| Rat | 15 | 7.2 |

| Rabbit | 5.5 | - |

| Dog | 5.8 | 2.9 |

| Man | 1.9 | 1.7 |

Table 2: Pharmacokinetic Parameters of Candoxatril and Systemic Availability of this compound Following Oral Administration of Candoxatril

| Species | Apparent Oral Clearance of Candoxatril (ml/min/kg) | Elimination Half-life of Candoxatril (h) | Systemic Availability of this compound (%) |

| Mouse | - | - | 88 |

| Rat | - | - | 53 |

| Rabbit | - | - | 42 |

| Dog | - | - | 17 |

| Man | 57.9 | 0.46 | 32 |

Table 3: Dose-Response Effect of Candoxatril on this compound Plasma Concentration in Patients with Chronic Heart Failure

| Candoxatril Dose | Mean Cmax of this compound (ng/ml) |

| 10 mg | 107.4 |

| 50 mg | 453.5 |

| 200 mg | 1584 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive step-by-step protocols are proprietary to the conducting researchers, the following outlines a general methodology for a clinical study evaluating the pharmacodynamics of this compound.

Representative Experimental Workflow: Clinical Pharmacodynamic Study

The diagram below illustrates a typical workflow for a clinical trial investigating the effects of this compound on natriuretic peptide levels.

Caption: A generalized experimental workflow for a clinical pharmacodynamic study.

Methodological Details of a Representative Study:

A double-blind, placebo-controlled, crossover study could be designed as follows:

-

Subject Recruitment: Healthy volunteers or patients with a specific condition (e.g., essential hypertension) are recruited.

-

Washout Period: A sufficient washout period is implemented to eliminate any interfering medications.

-

Baseline measurements: On the study day, baseline measurements of blood pressure, heart rate, and plasma concentrations of ANP, BNP, and cGMP are taken.

-

Drug Administration: Subjects receive a single oral dose of Candoxatril or a matching placebo.

-

Serial Sampling: Blood and urine samples are collected at predefined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Bioanalytical Method: Plasma concentrations of this compound and natriuretic peptides are quantified using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).

-

Pharmacodynamic Assessments: Changes in blood pressure, heart rate, and urinary sodium and cGMP excretion are monitored.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated. Statistical analyses are performed to compare the effects of this compound and placebo on pharmacodynamic endpoints.

Conclusion

This compound is a potent inhibitor of neutral endopeptidase that effectively increases the levels of circulating natriuretic peptides. Its pharmacokinetic profile is characterized by rapid formation from its prodrug, Candoxatril, and renal elimination. The pharmacodynamic effects, including vasodilation and natriuresis, underscore its therapeutic potential in cardiovascular diseases. However, the clinical response can be complex due to the enzyme's broad substrate specificity. Further research is warranted to fully elucidate the therapeutic window and patient populations that would most benefit from NEP inhibition with this compound.

Foundational Research on Candoxatrilat in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Candoxatrilat, a potent neutral endopeptidase (NEP) inhibitor, and its therapeutic potential in the management of heart failure. This document synthesizes key quantitative data from clinical studies, details relevant experimental protocols, and illustrates the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is the active metabolite of the prodrug Candoxatril.[1][2] Its primary mechanism of action is the inhibition of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (such as atrial natriuretic peptide - ANP), endothelin (ET), and calcitonin gene-related peptide (CGRP).[1][3] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to a range of physiological effects beneficial in heart failure.[3][4]

The primary therapeutic effects in heart failure are driven by the potentiation of natriuretic peptides. Increased ANP levels promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively reduce cardiac preload and afterload, alleviating the workload on the failing heart.[4][5]

Quantitative Data from Clinical Studies

The following tables summarize the key quantitative findings from clinical trials investigating the effects of this compound in patients with heart failure.

Table 1: Effects of Candoxatril on Plasma Vasoactive Peptide Levels in Patients with Chronic Heart Failure [3]

| Peptide | Treatment Group | Baseline (pg/ml) | Post-treatment (pg/ml) | P-value |

| Endothelin (ET) | Placebo | 10 | 20 | >0.05 |

| Candoxatril | 10 | 39 | <0.05 | |

| Calcitonin Gene-Related Peptide (CGRP) | Placebo | 27 | 51 | >0.05 |

| Candoxatril | 34 | 99 | <0.05 | |

| Atrial Natriuretic Peptide (ANP) | Placebo | 73 | 75 | >0.05 |

| Candoxatril | 72 | 108 | <0.05 |

Table 2: Hemodynamic and Hormonal Effects of Candoxatril in Patients with Moderately Severe Congestive Heart Failure [4]

| Parameter | Treatment Group | Change from Baseline (Day 1) | Change from Baseline (Day 10) |

| Plasma ANP | Candoxatril (150 mg twice daily) | Acutely increased | Basal levels increased |

| Plasma Aldosterone | Candoxatril (150 mg twice daily) | Suppressed | Basal levels decreased |

| Right Atrial Pressure | Candoxatril (150 mg twice daily) | Decreased | Trend towards reduction |

| Pulmonary Capillary Wedge Pressure | Candoxatril (150 mg twice daily) | Decreased | Trend towards reduction |

| Body Weight | Candoxatril (150 mg twice daily) | Not reported | Reduced |

| Cardiac Index | Candoxatril (150 mg twice daily) | Not reported | Trend towards increase |

Table 3: Effect of Candoxatril on Exercise Capacity in Patients with Chronic Heart Failure [6]

| Parameter | Candoxatril Group | Placebo Group | P-value | 95% Confidence Interval |

| Improvement in Mean Total Exercise Time (seconds) | 34.1 | - | 0.02 | 5.1 to 63.0 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of NEP Inhibition by this compound

Caption: Signaling pathway of this compound in heart failure.

Experimental Workflow for a this compound Clinical Trial

Caption: Generalized workflow of a randomized, double-blind, placebo-controlled clinical trial of this compound.

Experimental Protocols

Radioimmunoassay (RIA) for Atrial Natriuretic Peptide (ANP) in Human Plasma

This protocol is a synthesized representation based on established RIA methods.[1][2][3][5][7]

1.1. Sample Collection and Preparation:

-

Collect whole blood by venipuncture into tubes containing EDTA as an anticoagulant.

-

Immediately place the tubes on crushed ice.

-

Within one hour of collection, centrifuge the samples at 1500 x g for 15 minutes at 4°C.

-

Transfer the plasma to a new tube and add aprotinin (a protease inhibitor) to a final concentration of 200 KIU/mL of plasma.

-

Store the plasma samples at -20°C or lower until analysis.

1.2. Extraction of ANP:

-

Use Sep-Pak C18 cartridges for the solid-phase extraction of ANP from plasma.

-

Condition the cartridge with methanol followed by water.

-

Acidify the plasma sample with an appropriate acid (e.g., acetic acid) and apply it to the cartridge.

-

Wash the cartridge with a low concentration of organic solvent to remove interfering substances.

-

Elute the ANP with a higher concentration of organic solvent (e.g., ethanol or acetonitrile in an acidic solution).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the RIA assay buffer.

1.3. Radioimmunoassay Procedure:

-

Pipette reconstituted standards, quality controls, and extracted plasma samples into appropriately labeled polystyrene tubes.

-

Add the primary anti-ANP antibody to all tubes except for the non-specific binding (NSB) and total count (TC) tubes.

-

Vortex and incubate for 20-24 hours at 4°C.

-

Add 125I-labeled ANP tracer to all tubes.

-

Vortex and incubate for another 20-24 hours at 4°C.

-

Add a second antibody (precipitating antibody) and polyethylene glycol (PEG) solution to all tubes except the TC tubes to separate the antibody-bound and free tracer.

-

Vortex and incubate for 30-60 minutes at 2-8°C.

-

Centrifuge at 1700 x g for 15 minutes at 2-8°C.

-

Decant the supernatant.

-

Measure the radioactivity of the pellet in a gamma counter.

1.4. Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the ANP standards.

-

Determine the concentration of ANP in the samples by interpolating their percentage of bound tracer from the standard curve.

-

Correct the final concentration for the extraction recovery rate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Endothelin-1 (ET-1) in Plasma

This protocol is a generalized procedure based on commercially available ELISA kits.[4][8][9][10]

2.1. Sample Collection and Preparation:

-

Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.

-

Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

-

Aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2.2. Assay Procedure (Competitive ELISA):

-

Prepare all reagents, standards, and samples as per the kit instructions.

-

Add a fixed amount of ET-1 standard or sample to each well of a microplate pre-coated with an anti-ET-1 antibody.

-

Add a fixed amount of biotinylated ET-1 to each well. This will compete with the ET-1 in the sample for binding to the coated antibody.

-

Incubate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

-

Wash the wells multiple times with the provided wash buffer to remove unbound components.

-

Add streptavidin conjugated to horseradish peroxidase (HRP) to each well and incubate. The streptavidin-HRP will bind to the biotinylated ET-1 that is bound to the antibody.

-

Wash the wells again to remove unbound streptavidin-HRP.

-

Add a chromogenic substrate (e.g., TMB) to each well. The HRP will catalyze a color change.

-

Incubate for a specified time in the dark.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

2.3. Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the concentrations of the ET-1 standards.

-

The concentration of ET-1 in the samples will be inversely proportional to the absorbance.

-

Calculate the ET-1 concentration in the samples by interpolating their absorbance values from the standard curve.

Fluorometric Neutral Endopeptidase (NEP) Activity Assay

This protocol is based on commercially available fluorometric NEP activity assay kits.[11][12][13][14][15]

3.1. Sample Preparation (Tissue Homogenate):

-

Homogenize tissue samples in an ice-cold assay buffer containing protease inhibitors.

-

Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the NEP enzyme.

-

Determine the protein concentration of the supernatant.

3.2. Assay Procedure:

-

Prepare a standard curve using a fluorescent standard (e.g., Abz).

-

Add the sample (tissue homogenate supernatant) to the wells of a 96-well microplate.

-

Prepare a sample background control by adding the sample to separate wells.

-

Add the NEP substrate solution to the sample wells.

-

Add assay buffer without the substrate to the sample background control wells.

-

Measure the fluorescence in kinetic mode at 37°C for 1-2 hours, with excitation at ~330 nm and emission at ~430 nm.

3.3. Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence over time) for each sample.

-

Subtract the background fluorescence from the sample fluorescence.

-

Use the standard curve to convert the fluorescence units to the amount of product formed.

-

Calculate the NEP activity in the sample, typically expressed as units per milligram of protein.

Exercise Tolerance Testing in Clinical Trials

This is a general protocol for exercise tolerance testing in heart failure clinical trials.[6][16][17][18][19]

4.1. Patient Preparation:

-

Patients should avoid heavy meals, caffeine, and smoking for at least 3 hours before the test.

-

Comfortable clothing and walking shoes should be worn.

-

A baseline 12-lead electrocardiogram (ECG), heart rate, and blood pressure should be recorded.

4.2. Testing Procedure (Treadmill Test):

-

The test is typically performed on a treadmill using a standardized protocol (e.g., Bruce protocol or modified Bruce protocol).

-

The protocol involves progressively increasing the speed and incline of the treadmill at regular intervals (e.g., every 3 minutes).

-

Continuous 12-lead ECG monitoring is performed throughout the test.

-

Heart rate, blood pressure, and patient-reported symptoms (e.g., chest pain, dyspnea, fatigue) are recorded at each stage.

4.3. Test Termination:

-

The test is terminated if the patient experiences limiting symptoms, significant ECG changes, an abnormal blood pressure response, or reaches their maximum predicted heart rate.

-

The total exercise duration is recorded.

4.4. Data Analysis:

-

The primary endpoint is typically the change in total exercise time from baseline to the end of the treatment period.

-

Other parameters such as peak oxygen consumption (VO2 max) and the ventilatory response to exercise may also be measured and analyzed.

References

- 1. sceti.co.jp [sceti.co.jp]

- 2. Radio-immunoassay of atrial natriuretic peptide (ANP) and characterization of ANP immunoreactivity in human plasma and atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cloud-clone.com [cloud-clone.com]

- 5. Radioimmunoassay of atrial natriuretic polypeptide in heat-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay and characterization of atrial natriuretic peptide in human plasma [inis.iaea.org]

- 8. cloud-clone.com [cloud-clone.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. sinogeneclon.com [sinogeneclon.com]

- 11. assaygenie.com [assaygenie.com]

- 12. abcam.co.jp [abcam.co.jp]

- 13. Neprilysin Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 16. Cardiopulmonary Exercise Testing in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. asnc.org [asnc.org]

Beyond Neutral Endopeptidase: An In-depth Technical Guide to the Molecular Targets of Candoxatrilat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of cardiovascular and renal homeostasis. While its effects on NEP are well-documented, a comprehensive understanding of its broader molecular interactions is crucial for a complete pharmacological profile. This technical guide delves into the molecular targets of this compound beyond NEP, with a focus on Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme-1 (ECE-1). This document provides a summary of available quantitative data, detailed experimental methodologies for assessing enzyme inhibition, and visual representations of the relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a dicarboxylic acid monoamide that effectively inhibits neutral endopeptidase (NEP), also known as neprilysin.[1] This inhibition leads to increased bioavailability of natriuretic peptides, which promote vasodilation and natriuresis, making it a therapeutic candidate for conditions like hypertension and heart failure. However, the therapeutic efficacy and potential side-effect profile of a drug are dictated by its interactions with all of its molecular targets. Emerging evidence suggests that this compound's pharmacological activity may not be limited to NEP inhibition alone. This guide explores the evidence for this compound's engagement with other critical enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme-1 (ECE-1).

Known Molecular Targets and Quantitative Inhibitory Data

The primary molecular target of this compound is neutral endopeptidase. Additionally, studies have indicated its inhibitory activity against Angiotensin-Converting Enzyme and Endothelin-Converting Enzyme-1. The available quantitative data for the inhibition of these enzymes by this compound is summarized in the table below.

| Target Enzyme | Species | IC50 Value | Ki Value | Reference |

| Neutral Endopeptidase (NEP) | Rat (Kidney) | 2.3 nM | Not Reported | [2] |

| Angiotensin-Converting Enzyme (ACE) | Not Reported | Not Reported | Not Reported | - |

| Endothelin-Converting Enzyme-1 (ECE-1) | Not Reported | Not Reported | Not Reported | - |

Experimental Protocols for Target Enzyme Inhibition Assays

To facilitate further investigation into the inhibitory profile of this compound, detailed methodologies for assessing its activity against ACE and ECE-1 are provided below.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: The activity of ACE is determined by measuring the rate of cleavage of a synthetic substrate, such as Hippuryl-His-Leu (HHL). The product of this reaction, hippuric acid, can be quantified spectrophotometrically after extraction. The inhibitory potential of this compound is assessed by measuring the reduction in hippuric acid formation in its presence.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-His-Leu (HHL)

-

Borate buffer (pH 8.3)

-

Sodium chloride

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare a stock solution of ACE in borate buffer. Prepare a stock solution of HHL in borate buffer containing NaCl.

-

Reaction Mixture: In a microcentrifuge tube, combine the borate buffer, ACE solution, and varying concentrations of this compound (or vehicle control). Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiation of Reaction: Add the HHL substrate to the reaction mixture to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding HCl.

-

Extraction of Hippuric Acid: Add ethyl acetate to the mixture and vortex thoroughly to extract the hippuric acid into the organic phase. Centrifuge to separate the phases.

-

Quantification: Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a suitable buffer or mobile phase.

-

Measurement: Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

Calculation of Inhibition: Calculate the percentage of ACE inhibition for each concentration of this compound compared to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Endothelin-Converting Enzyme-1 (ECE-1) Inhibition Assay

Principle: ECE-1 activity is measured using a fluorogenic substrate. The cleavage of the substrate by ECE-1 releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence generation.

Materials:

-

Recombinant human ECE-1

-

Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Phosphoramidon (a known ECE inhibitor, as a positive control)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ECE-1, the fluorogenic substrate, and this compound in the assay buffer.

-

Assay Plate Setup: In a 96-well black microplate, add the assay buffer, ECE-1 enzyme, and varying concentrations of this compound (or vehicle and positive controls).

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm) using a fluorescence microplate reader. Record measurements at regular intervals for a specified duration (e.g., 60 minutes).

-

Data Analysis: Calculate the rate of the enzymatic reaction (increase in fluorescence per unit time) for each well.

-

Calculation of Inhibition: Determine the percentage of ECE-1 inhibition for each concentration of this compound relative to the vehicle control. The IC50 value can be calculated by fitting the data to a dose-response curve.

Signaling Pathways Modulated by this compound's Off-Target Interactions

Inhibition of ACE and ECE-1 by this compound would modulate their respective signaling pathways, leading to downstream physiological effects.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

ACE plays a central role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE by this compound would disrupt this cascade.

Caption: Angiotensin-Converting Enzyme (ACE) Signaling Pathway and the inhibitory action of this compound.

Endothelin-Converting Enzyme-1 (ECE-1) Signaling Pathway

ECE-1 is responsible for the final step in the synthesis of the potent vasoconstrictor endothelin-1 (ET-1). Inhibition of ECE-1 by this compound would decrease the production of active ET-1.

References

In Vitro Characterization of Candoxatrilat's Enzymatic Inhibition: A Technical Guide

Introduction

Candoxatrilat (UK-73967) is the active metabolite of the orally administered prodrug Candoxatril.[1][2][3][4] It is a potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease.[5][6] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides.[6] This technical guide provides an in-depth overview of the in vitro characterization of this compound's enzymatic inhibition, focusing on its mechanism, quantitative inhibitory data, and the experimental protocols used for its assessment. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting Neutral Endopeptidase.[5] NEP is a cell-surface enzyme that cleaves and inactivates a variety of signaling peptides, including natriuretic peptides (Atrial Natriuretic Peptide - ANP, Brain Natriuretic Peptide - BNP), bradykinin, and endothelin-1.[6][7] By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability.[1][2] This elevation in active peptides results in physiological responses such as vasodilation, natriuresis, and diuresis.[3][6] Some findings suggest that NEP inhibitors like Candoxatril may also possess a dual mechanism of action by inhibiting Angiotensin-Converting Enzyme (ACE), though its primary target remains NEP.[1][2]

Quantitative Inhibition Data

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. For this compound, in vitro studies have determined its high potency against NEP.

| Inhibitor | Target Enzyme | Species/Tissue Source | IC50 Value | Reference |

| This compound | Neutral Endopeptidase (NEP) | Rat Kidney | 2.3 nM | [8] |

Experimental Protocol: In Vitro NEP Inhibition Assay

This section details a representative protocol for determining the inhibitory activity of this compound against NEP in vitro, based on a fluorometric assay.

Principle

The assay quantifies NEP activity by measuring the fluorescence generated from the cleavage of a specific, non-fluorescent substrate into a highly fluorescent product. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal. The degree of inhibition is proportional to the inhibitor's concentration.

Reagents and Materials

-

Recombinant Human Neprilysin (or from tissue lysate)

-

NEP Assay Buffer (e.g., Tris-based buffer, pH 7.5)

-

Fluorogenic NEP Substrate

-

This compound (or test inhibitor)

-

Protease Inhibitor Cocktail (if using tissue lysates)

-

96-well white microplate, opaque

-

Fluorescence microplate reader (λex = 330 nm / λem = 430 nm)

-

Dimethyl sulfoxide (DMSO) for inhibitor dilution

Experimental Workflow Diagram

Assay Procedure

-

Standard Curve Preparation : Prepare a standard curve using the fluorescent product to convert relative fluorescence units (RFU) to product concentration.

-

Sample Preparation :

-

Prepare a dilution series of this compound in NEP Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare wells for "No-Inhibitor Control" (100% activity) and "No-Enzyme Control" (background).

-

-

Reaction Setup :

-

To a 96-well plate, add 50 µL of NEP Assay Buffer to all wells.

-

Add 10 µL of each this compound dilution to the respective "Test" wells.

-

Add 10 µL of Assay Buffer (with corresponding DMSO concentration) to "No-Inhibitor Control" wells.

-

Add purified NEP enzyme to all wells except the "No-Enzyme Control".

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]

-

-

Reaction Initiation and Measurement :

-

Initiate the enzymatic reaction by adding 20 µL of the NEP substrate solution to all wells.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence (e.g., λex = 330 nm / λem = 430 nm) in kinetic mode for 1-2 hours.[9]

-

Data Analysis and Interpretation

The data generated from the kinetic assay is used to determine the IC50 value of the inhibitor.

-

Calculate Reaction Rate : For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).

-

Calculate Percent Inhibition : Use the following formula to calculate the percentage of NEP activity inhibited at each this compound concentration: % Inhibition = (1 - (RateInhibitor - RateBackground) / (RateControl - RateBackground)) * 100

-

Determine IC50 : Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (log-logistic) equation using non-linear regression analysis to determine the IC50 value.

Conclusion

The in vitro characterization of this compound demonstrates its potent and specific inhibition of Neutral Endopeptidase. Through well-defined fluorometric assays, key quantitative parameters like the IC50 value can be reliably determined, confirming its high potency. The experimental and data analysis workflows outlined in this guide provide a robust framework for assessing the enzymatic inhibition profile of this compound and other NEP inhibitors, which is a critical step in the drug discovery and development process for cardiovascular and other related therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Candoxatril - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation and pharmacokinetics of the active drug this compound in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The effect of the neutral endopeptidase inhibitor drug, candoxatril, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Historical Development of Candoxatrilat: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Candoxatrilat (UK-73967) is the active metabolite of the orally administered prodrug Candoxatril (UK-79300).[1] Developed by Pfizer, it is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11).[2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides: atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides, which are known to promote vasodilation, natriuresis, and diuresis. This mechanism of action positioned this compound as a promising therapeutic agent for the treatment of hypertension and chronic heart failure. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its mechanism of action, preclinical and clinical evaluation, and the quantitative data that defined its therapeutic potential and limitations.

Core Mechanism of Action: Neutral Endopeptidase Inhibition

This compound exerts its therapeutic effects by competitively inhibiting neutral endopeptidase. NEP is a zinc-dependent metalloprotease found on the surface of various cells, including those in the kidneys, lungs, and cardiovascular system. Its primary role in the context of cardiovascular regulation is the enzymatic breakdown of natriuretic peptides.

The inhibition of NEP by this compound leads to a significant increase in the plasma concentrations of ANP and BNP. These peptides then bind to their cognate receptors, primarily the natriuretic peptide receptor-A (NPR-A). Activation of NPR-A stimulates guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which mediates the downstream physiological effects.[4]

These effects include:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance.

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.

-

Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac and vascular remodeling.

Signaling Pathway of NEP Inhibition by this compound

Synthesis of this compound

Detailed information regarding the specific synthetic route for this compound (UK-73967) is not extensively available in the public domain. However, the synthesis of related NEP inhibitors often involves the coupling of a substituted cyclopentanecarboxylic acid derivative with an amino acid or a cyclic amino acid derivative.

Preclinical Development

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Pharmacokinetic Studies in Animals:

While specific, detailed protocols for the preclinical pharmacokinetic studies of this compound are not fully available in the literature, a general methodology can be outlined based on standard practices for such studies.

-

Animal Models: Studies were conducted in various species, including mice, rats, rabbits, and dogs, to assess inter-species differences in pharmacokinetics.[4]

-

Drug Administration: The prodrug, [14C]-labeled Candoxatril, was administered orally to assess absorption and bioavailability. The active drug, this compound, was administered intravenously to determine its clearance and volume of distribution.[4]

-

Sample Collection: Blood samples were collected at various time points post-dosing. Urine and feces were also collected to determine the routes of elimination.[4]

-

Analytical Method: Plasma, urine, and fecal concentrations of Candoxatril and this compound were determined using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which is the standard for such analyses.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F).

Quantitative Data from Preclinical Studies

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical species.

Table 1: Systemic Availability of this compound from Oral Candoxatril [4]

| Species | Systemic Availability (%) |

| Mouse | 88 |

| Rat | 53 |

| Rabbit | 42 |

| Dog | 17 |

| Human | 32 |

Table 2: Intravenous Pharmacokinetics of this compound [4]

| Species | Total Plasma Clearance (ml/min/kg) | Renal Clearance (ml/min/kg) |

| Mouse | 32 | 8.7 |

| Rat | 15 | 7.2 |

| Rabbit | 5.5 | Not Reported |

| Dog | 5.8 | 2.9 |

| Human | 1.9 | 1.7 |

Clinical Development

This compound, administered as the prodrug Candoxatril, was evaluated in clinical trials for the treatment of essential hypertension and chronic heart failure.

Clinical Trials in Essential Hypertension

Experimental Protocol:

A representative study in essential hypertension was a double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with essential hypertension (diastolic blood pressure 95-114 mmHg) were enrolled.

-

Study Design: Following a placebo run-in period, patients were randomized to receive either Candoxatril (e.g., 200 mg twice daily) or a matching placebo for a specified duration (e.g., 28 days).

-

Outcome Measures: The primary outcome was the change in supine and erect blood pressure. Secondary outcomes included changes in plasma ANP concentrations, renin-aldosterone axis activity, and adverse events.

-

Statistical Analysis: Changes in blood pressure and other parameters were compared between the Candoxatril and placebo groups using appropriate statistical tests.

Quantitative Data from a Hypertension Trial:

Table 3: Efficacy of Candoxatril in Essential Hypertension (200 mg twice daily for 28 days)

| Parameter | Candoxatril Group | Placebo Group | p-value |

| Change in Supine Systolic BP (mmHg) | - | - | Not Significant |

| Change in Supine Diastolic BP (mmHg) | - | - | Not Significant |

| Change in Erect Systolic BP (mmHg) | Significant reduction | - | < 0.05 |

| Change in Erect Diastolic BP (mmHg) | - | - | Not Significant |

| Median Plasma ANP | Increased | Decreased | < 0.05 |

Note: Specific mean change values were not consistently reported in the available literature.

The results from hypertension trials showed that while Candoxatril significantly increased plasma ANP levels, it did not produce a clinically relevant reduction in blood pressure in unselected hypertensive patients.

Clinical Trials in Chronic Heart Failure

Experimental Protocol:

A key trial in chronic heart failure was a multicenter, double-blind, randomized, placebo-controlled study.

-

Patient Population: Patients with mild to moderate chronic heart failure (NYHA class II-III) who were already receiving standard therapy, including ACE inhibitors, were recruited.[5]

-

Study Design: After a single-blind placebo run-in phase, patients were randomized to receive either Candoxatril (e.g., 100 mg twice daily) or placebo for a defined period (e.g., 84 days).[5]

-

Outcome Measures: The primary endpoint was the change in exercise capacity, typically measured by total exercise time on a treadmill or bicycle. Secondary endpoints included changes in clinical status, quality of life, and neurohormonal levels.[5]

-

Statistical Analysis: The change in exercise time and other outcomes were compared between the treatment and placebo groups.

Quantitative Data from a Heart Failure Trial:

Table 4: Efficacy of Candoxatril in Chronic Heart Failure (100 mg twice daily for 84 days) [5]

| Parameter | Candoxatril Group (n=56) | Placebo Group (n=54) | Treatment Effect | p-value |

| Improvement in Mean Total Exercise Time (seconds) | - | - | 34.1 | 0.02 |

While Candoxatril showed a statistically significant improvement in exercise capacity in patients with chronic heart failure, the clinical magnitude of this effect was modest.[5] Ultimately, the development of Candoxatril for chronic heart failure was discontinued due to a perceived lack of sufficient efficacy.

Conclusion

The development of this compound represents a significant chapter in the exploration of neutral endopeptidase inhibition as a therapeutic strategy for cardiovascular diseases. The preclinical studies provided a solid rationale for its mechanism of action and characterized its pharmacokinetic profile across species. Clinical trials confirmed its ability to augment the natriuretic peptide system. However, the translation of this biochemical effect into robust clinical benefits for hypertension and chronic heart failure proved challenging. The inconsistent blood pressure-lowering effects and the modest improvement in exercise capacity in heart failure patients ultimately led to the discontinuation of its development. Despite this outcome, the research on this compound and other NEP inhibitors paved the way for the successful development of angiotensin receptor-neprilysin inhibitors (ARNIs), which have become a cornerstone in the management of heart failure. The story of this compound thus serves as a valuable case study in the complexities of drug development, highlighting the critical need for a clear and substantial clinical benefit beyond surrogate endpoints.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Candoxatrilat Studies in Rodents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP).[1][3] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to physiological effects such as vasodilation, natriuresis (sodium excretion), and diuresis (urine production).[1][3][4] These properties make this compound a valuable tool for investigating the role of the natriuretic peptide system in cardiovascular and renal physiology and a potential therapeutic agent for conditions like hypertension and heart failure. Candoxatril is the orally active prodrug of this compound.[5]

These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies with this compound in rodent models, focusing on the assessment of its cardiovascular and renal effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse | Rat |

| Systemic Availability (from oral prodrug Candoxatril) | 88%[6][7][8] | 53%[6][7][8] |

| Total Plasma Clearance (intravenous this compound) | 32 ml/min/kg[5][6][8] | 15 ml/min/kg[5][6][8] |

| Renal Clearance (intravenous this compound) | 8.7 ml/min/kg[5][6][8] | 7.2 ml/min/kg[5][6][8] |

Table 2: Dose-Dependent Effects of Candoxatril on Blood Pressure in Dahl Salt-Sensitive (SS) Rats

| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure (mmHg) |

| Control | 0 | 174 ± 5 |

| Candoxatril | 20 | 155 ± 8[3] |

Note: Data presented as mean ± SEM. Dahl SS rats were on a high-salt diet.

Table 3: Effects of this compound Infusion on Renal Parameters in Anesthetized Rats

| Condition | Parameter | Control | This compound (675 µg/kg/h) |

| Euvolemic | Urinary Sodium Excretion | No significant effect | No significant effect[1] |

| Urine Output | No significant effect | No significant effect[1] | |

| Urinary cGMP Excretion | No significant effect | No significant effect[1] | |

| Hypervolemic | Urinary Sodium Excretion | Markedly potentiated | Markedly potentiated[1] |

| Urine Output | Markedly potentiated | Markedly potentiated[1] | |

| Urinary cGMP Excretion | Concomitant increase | Concomitant increase[1] |

Signaling Pathway

This compound inhibits Neprilysin (NEP), preventing the breakdown of Atrial Natriuretic Peptide (ANP). ANP then binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), which activates guanylate cyclase, leading to the conversion of GTP to cyclic GMP (cGMP).[9][10] Increased intracellular cGMP levels activate Protein Kinase G (PKG), which mediates downstream effects such as vasodilation and natriuresis.[9]

Caption: this compound Signaling Pathway.

Experimental Workflow

A typical experimental workflow for an acute study of this compound's effects on blood pressure and renal function in rats is depicted below.

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Rats

Objective: To administer a precise dose of this compound intravenously to evaluate its acute effects.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringes and infusion pump

-

Catheterized rat (e.g., jugular or femoral vein)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve in the appropriate vehicle to the desired final concentration. Ensure complete dissolution. For intravenous administration, a solution in 0.5 M sodium hydroxide/saline has been used.[11]

-

-

Animal Preparation:

-

Weigh the rat to determine the exact volume of the dosing solution to be administered.

-

Ensure the venous catheter is patent and flushed with a small volume of heparinized saline to prevent clotting.

-

-

Administration:

-

Bolus Injection: Draw the calculated volume of the this compound solution into a syringe. Connect the syringe to the catheter port and inject the solution slowly over 1-2 minutes.

-

Continuous Infusion: Load the dosing solution into a syringe and place it in an infusion pump. Connect the syringe to the catheter via extension tubing. Program the infusion pump to deliver the desired dose over a specified period (e.g., 675 µg/kg/h).[1]

-

-

Post-Administration:

-

Flush the catheter with a small volume of heparinized saline.

-

Observe the animal for any immediate adverse reactions.

-

Proceed with planned experimental measurements.

-

Protocol 2: Blood Pressure Measurement using Radiotelemetry in Rats

Objective: To continuously and accurately measure arterial blood pressure in conscious, freely moving rats.

Materials:

-

Implantable radiotelemetry transmitter

-

Surgical instruments

-

Receivers and data acquisition system

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Under aseptic surgical conditions, make a midline abdominal incision to expose the abdominal aorta.[12]

-

Isolate a section of the aorta and temporarily occlude blood flow.

-

Introduce the telemetry catheter into the aorta and advance it to the desired position.[7]

-

Secure the catheter in place with surgical glue and remove the occlusion.[12]

-

Place the body of the transmitter in the abdominal cavity and suture the abdominal wall and skin.[12]

-

-

Recovery:

-

Allow the animal to recover from surgery for at least one week before starting experiments. Provide appropriate post-operative analgesia.

-

-

Data Acquisition:

-

House the rat in a cage placed on a telemetry receiver.

-

Activate the transmitter using a magnet.[12]

-

Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable baseline.

-

Administer this compound according to Protocol 1.

-

Continue to record cardiovascular parameters for the desired duration of the study.

-

Protocol 3: Assessment of Natriuresis and Diuresis using Metabolic Cages in Rats

Objective: To measure urine output and urinary sodium excretion to assess the renal effects of this compound.

Materials:

-

Metabolic cages

-

Graduated collection tubes

-

Flame photometer or ion-selective electrode for sodium measurement

-

Animal scale

Procedure:

-

Acclimatization:

-

Baseline Collection:

-

At the start of the baseline period, provide a pre-weighed amount of food and a known volume of water.

-

Collect urine over a 24-hour period into a collection tube.

-

At the end of the 24-hour period, record the remaining food and water to determine consumption.[15]

-

Measure the total volume of urine collected.

-

-

Drug Administration and Sample Collection:

-

Administer this compound or vehicle to the rats.

-

Place the animals back into the metabolic cages and collect urine at timed intervals (e.g., every 4, 8, or 24 hours) for the duration of the study.

-

-

Urine Analysis:

-

Store urine samples at -20°C or lower if not analyzed immediately.[15]

-

Thaw the urine samples and centrifuge to remove any particulate matter.

-

Measure the sodium concentration in the urine using a flame photometer or an ion-selective electrode.

-

Calculate the total urinary sodium excretion by multiplying the urine sodium concentration by the urine volume for each collection period.

-

Protocol 4: Measurement of Urinary Cyclic GMP (cGMP)

Objective: To quantify the levels of urinary cGMP as a biomarker of natriuretic peptide activity.

Materials:

-

Urine samples collected as described in Protocol 3

-

Commercially available cGMP enzyme immunoassay (EIA) kit[16][17]

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove debris.

-

Dilute the urine samples as required based on the expected cGMP concentrations and the sensitivity of the EIA kit.

-

-

EIA Procedure:

-

Follow the instructions provided with the commercial EIA kit.[16][17] Typically, the procedure involves:

-

Adding standards, controls, and prepared urine samples to the wells of an antibody-coated microplate.

-

Adding a cGMP-enzyme conjugate.

-

Incubating the plate to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

-

Determine the cGMP concentration in the urine samples by interpolating their absorbance values from the standard curve.

-

Calculate the total urinary cGMP excretion by multiplying the urinary cGMP concentration by the urine volume for each collection period.

-

References

- 1. Renal effects of neutral endopeptidase inhibition in euvolemic and hypervolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Mechanisms of the natriuretic effects of neutral endopeptidase inhibition in Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Candoxatril, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]